![molecular formula C14H11Cl2NO2 B2632090 2-chloro-N-[4-(2-chlorophenoxy)phenyl]acetamide CAS No. 69838-53-5](/img/structure/B2632090.png)
2-chloro-N-[4-(2-chlorophenoxy)phenyl]acetamide
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Overview
Description
“2-chloro-N-[4-(2-chlorophenoxy)phenyl]acetamide” is a potential anticancer agent and is used in the synthesis of 4-Aryl-6-chloro-quinolin-2-ones and 5-Aryl-7-chloro-1,4-benzodiazepines, anti-hepatitis B virus compounds . It forms a six-membered ring and enforces an almost coplanar conformation for the acetamido group, the central benzene ring, and the bridging carbonyl C—C (=O)—C group .
Synthesis Analysis
The synthesis of “2-chloro-N-[4-(2-chlorophenoxy)phenyl]acetamide” involves several steps. The methoxy group lies very close to the plane of the phenyl ring while the acetamido group is twisted out of this plane by 28.87 (5)° . The compound has been used in the synthesis of 4-Aryl-6-chloro-quinolin-2-ones and 5-Aryl-7-chloro-1,4-benzodiazepines .
Molecular Structure Analysis
The molecular structure of “2-chloro-N-[4-(2-chlorophenoxy)phenyl]acetamide” is characterized by an intramolecular N—H⋯O hydrogen bond that forms a six-membered ring. This bond enforces an almost coplanar conformation for the acetamido group, the central benzene ring, and the bridging carbonyl C—C (=O)—C group .
Chemical Reactions Analysis
The chemical reactions of “2-chloro-N-[4-(2-chlorophenoxy)phenyl]acetamide” are characterized by weak C—H⋯O and C—H⋯Cl interactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-chloro-N-[4-(2-chlorophenoxy)phenyl]acetamide” include a density of 1.4±0.1 g/cm3, a boiling point of 465.2±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C .
Scientific Research Applications
- Lorazepam Synthesis : 2-chloro-N-[4-(2-chlorophenoxy)phenyl]acetamide is an intermediate in the synthesis of lorazepam, an active pharmaceutical ingredient used for treating anxiety, insomnia, and seizures . Researchers study its role in the synthesis pathway and its impact on drug quality and safety.
- Quantification in Lorazepam : Scientists have developed a high-performance liquid chromatography (HPLC) method to quantify 2-chloro-N-[4-(2-chlorophenoxy)phenyl]acetamide in lorazepam . This compound, along with related impurities, must be controlled due to potential genotoxicity.
Pharmaceutical Chemistry and Drug Development
Genotoxic Impurity Analysis
Chemical Synthesis and Ligand Design
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anti-inflammatory activity , suggesting that the compound may target enzymes or receptors involved in inflammation.
Mode of Action
Based on its structural similarity to other anti-inflammatory compounds, it may inhibit the synthesis of inflammatory mediators or block their receptors, thereby reducing inflammation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-chloro-N-[4-(2-chlorophenoxy)phenyl]acetamide . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets.
properties
IUPAC Name |
2-chloro-N-[4-(2-chlorophenoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c15-9-14(18)17-10-5-7-11(8-6-10)19-13-4-2-1-3-12(13)16/h1-8H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNDUFLFXBQMBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)NC(=O)CCl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-(2-chlorophenoxy)phenyl]acetamide |
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